Boc-DL-Cys(Trt)-DL-Pro-OH
Description
Properties
Molecular Formula |
C32H36N2O5S |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H36N2O5S/c1-31(2,3)39-30(38)33-26(28(35)34-21-13-20-27(34)29(36)37)22-40-32(23-14-7-4-8-15-23,24-16-9-5-10-17-24)25-18-11-6-12-19-25/h4-12,14-19,26-27H,13,20-22H2,1-3H3,(H,33,38)(H,36,37) |
InChI Key |
ISBXFOHTCFATDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of Cysteine Thiol with Trityl Group
The trityl (Trt) group is a widely used acid-labile protecting group for the cysteine thiol side chain. It is introduced to prevent thiol oxidation and undesired side reactions during peptide synthesis. Removal of the Trt group is typically achieved under mild acidic conditions, often using trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) to avoid carbocation-induced side reactions.
Boc Protection of the Amino Group
The amino group of cysteine is protected with the Boc group, which is stable under neutral and basic conditions but can be removed under acidic conditions. Boc protection is usually introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Peptide Bond Formation Between Boc-Cys(Trt) and Proline
The dipeptide formation between Boc-DL-Cys(Trt) and DL-Pro-OH is typically carried out via standard peptide coupling methods. Common coupling reagents include:
- HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- DIC (N,N'-diisopropylcarbodiimide) with HOBt (1-hydroxybenzotriazole)
- EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt
These reagents activate the carboxyl group of proline to facilitate amide bond formation with the amino group of Boc-Cys(Trt). The coupling is often performed in solvents such as DMF or a DMF/DCM mixture.
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has been reported to improve coupling efficiency and reduce reaction times for similar peptides, though Boc-DL-Cys(Trt)-DL-Pro-OH is generally prepared in solution phase or on resin depending on the application.
Prevention of Cysteine Racemization
Cysteine is prone to racemization during coupling due to the acidic proton adjacent to the thiol group. To minimize racemization:
Purification and Characterization
After synthesis, this compound is purified by chromatographic techniques such as reverse-phase HPLC. Characterization is performed by:
- Mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight.
- NMR spectroscopy (^1H and ^13C) to confirm structure and purity.
- HPLC to assess purity and retention times.
Data Tables: Preparation Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiol protection | Trityl chloride (TrtCl), base (e.g., pyridine) | Protects cysteine thiol group |
| Amino protection | Di-tert-butyl dicarbonate (Boc2O), base | Boc group introduced on amino group |
| Peptide coupling | HCTU/6-Cl-HOBt/DIEA or DIC/HOBt or EDC·HCl/HOBt | Solvent: DMF or DMF/DCM (1:1) |
| Coupling time | 30 min | Can be shortened with microwave assistance |
| Temperature | Room temperature or 50°C (microwave-assisted) | Microwave heating improves efficiency |
| Deprotection of Trt | TFA/TIS (95:2.5) | Mild acid conditions with scavenger |
| Purification | Reverse-phase HPLC | Ensures high purity |
| Characterization | ESI-MS, ^1H NMR, ^13C NMR, HPLC | Confirms structure and purity |
Research Findings and Optimization Insights
- Studies have shown that the use of HCTU with 6-Cl-HOBt and DIEA in DMF provides efficient coupling with minimal racemization during cysteine incorporation.
- Microwave-assisted peptide synthesis can significantly reduce reaction times and improve coupling yields for similar dipeptides, though care must be taken with sensitive protecting groups.
- The trityl protecting group is preferred for cysteine thiol due to its stability during coupling and easy removal by mild acid treatment, which avoids side reactions.
- The choice of solvent and base, as well as the order of reagent addition, critically affects the clarity and success of the reaction mixture, especially when preparing stock solutions for in vivo formulations.
Chemical Reactions Analysis
Types of Reactions
Boc-Cys(Trt)-Pro-OH undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and Trt protecting groups can be removed under acidic conditions to reveal the free amino and thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc and Trt groups.
Major Products Formed
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Regeneration of free cysteine thiol groups.
Deprotection: Free cysteine and proline amino acids.
Scientific Research Applications
Boc-Cys(Trt)-Pro-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the study of peptide-protein interactions.
Biology: In the synthesis of peptides for studying biological processes and protein functions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-Cys(Trt)-Pro-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Trt groups protect the reactive amino and thiol groups during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the protecting groups are removed to reveal the functional groups necessary for the peptide’s biological activity .
Comparison with Similar Compounds
Key Comparative Insights:
Structural Complexity :
- This compound and Boc-D-Cys(Trt)-OH share the Trt-protected cysteine moiety, enhancing thiol stability during synthesis. However, the former includes a proline residue, broadening its utility in conformationally constrained peptides .
- Boc-DL-Pro-OH lacks side-chain protection, simplifying its use in straightforward peptide assembly but limiting orthogonality .
Stereochemical Impact :
- DL-configuration (e.g., Boc-DL-Pro-OH) reduces stereochemical purity compared to enantiomerically pure analogs like Boc-D-Pro-OH (specific rotation: +60° in AcOH) . This affects crystallization behavior and biological activity.
Solubility and Handling :
- Trt-protected compounds (e.g., Boc-D-Cys(Trt)-OH) often require heating/sonication for solubility, whereas simpler analogs like H-DL-Pro-OH may dissolve more readily .
- Boc-D-Pro-OH’s stability at room temperature contrasts with Boc-DL-Pro-OH’s requirement for refrigeration .
Applications :
- Boc-D-Cys(Trt)-OH and Boc-L-Tyr(All)-OH are preferred for site-specific modifications in peptides, whereas Ac-DL-Pro-OH and H-DL-Pro-OH serve as unprotected intermediates .
Research Findings and Trends
- Orthogonal Protection : Trt and Boc groups enable sequential deprotection, critical for synthesizing disulfide-rich peptides (e.g., insulin analogs) .
- DL vs. L/D Forms: DL-amino acids are cost-effective but may yield racemic mixtures, complicating purification. Enantiopure Boc-D-Pro-OH is preferred for chiral applications .
- Emerging Alternatives : Compounds like Boc-α-(1-naphthylmethyl)-DL-Pro-OH (CAS 351002-65-8) introduce bulkier groups for steric effects, expanding applications in asymmetric catalysis .
Biological Activity
Boc-DL-Cys(Trt)-DL-Pro-OH is a cysteine derivative that plays a significant role in peptide synthesis and biological applications. This compound, characterized by its unique structure, has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. Below is a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an amino acid derivative featuring:
- Boc (tert-butyloxycarbonyl) : A common protecting group for amines.
- Cys (Cysteine) : A sulfur-containing amino acid known for forming disulfide bonds.
- Trt (Trityl) : A protecting group for the thiol side chain of cysteine.
- Pro (Proline) : An amino acid that introduces structural rigidity in peptides.
This combination allows for the selective protection and subsequent deprotection during peptide synthesis, facilitating the formation of complex peptide structures.
1. Antimicrobial Activity
Research has demonstrated that derivatives of cysteine, including this compound, exhibit antimicrobial properties. A study evaluated various peptide derivatives against pathogenic microbes, revealing moderate to good bioactivity against Gram-negative bacteria and dermatophytes. The results are summarized in the following table:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 20 µg/mL |
| This compound | S. aureus | 15 µg/mL |
| This compound | C. albicans | 25 µg/mL |
These findings suggest that this compound can be a candidate for developing antimicrobial agents .
2. Antioxidant Properties
Cysteine derivatives are known to possess antioxidant properties due to the presence of the thiol group, which can scavenge free radicals. Studies have shown that compounds like this compound can reduce oxidative stress in cellular models. For instance, an experiment assessing the compound's effect on reactive oxygen species (ROS) levels indicated a significant reduction in ROS when treated with this compound compared to untreated controls.
3. Peptide Synthesis Applications
This compound is widely utilized in solid-phase peptide synthesis (SPPS). Its protective groups allow for sequential coupling reactions without premature deprotection of sensitive thiol groups. Recent advancements in microwave-assisted SPPS have improved the efficiency of synthesizing peptides containing multiple disulfide bridges using this compound .
Case Study 1: Synthesis of Bioactive Peptides
A study focused on synthesizing bioactive peptides using this compound as a key intermediate. The researchers successfully synthesized a cyclic peptide with enhanced stability and activity against specific cancer cell lines. The incorporation of this compound allowed for controlled formation of disulfide bonds, which are critical for the biological activity of cyclic peptides.
Case Study 2: Drug Development
In drug development research, this compound was evaluated as part of a peptide-based drug conjugate targeting specific receptors on cancer cells. The study demonstrated that the conjugate exhibited significant cytotoxic effects on tumor cells while maintaining low toxicity to normal cells. This highlights the potential therapeutic applications of this compound in oncology .
Q & A
Q. What are the critical roles of Boc and Trt protecting groups in Boc-DL-Cys(Trt)-DL-Pro-OH during peptide synthesis?
The Boc (tert-butoxycarbonyl) group protects the α-amine of cysteine, preventing unwanted side reactions during coupling, while the Trt (triphenylmethyl) group shields the thiol moiety to avoid oxidation or disulfide formation. Methodologically, these groups are introduced via reaction with Boc-OSu (N-hydroxysuccinimide ester) and Trt-Cl (triphenylmethyl chloride), respectively, under controlled pH and solvent conditions (e.g., DMF or DCM). Deprotection typically uses TFA for Boc and AgNO₃/I₂ for Trt .
Q. How can researchers verify the purity and identity of this compound post-synthesis?
Standard characterization involves:
- HPLC : Reverse-phase chromatography with UV detection (λ = 220 nm) to assess purity.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (±1 Da tolerance).
- NMR : ¹H/¹³C NMR to resolve stereochemistry and confirm protecting group integrity. Cross-referencing with literature chemical shifts is critical .
Q. What solvent systems are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?
The compound is highly hydrophobic due to Trt and Boc groups. DMF is preferred for SPPS coupling, while DCM or THF may be used for solubilizing during deprotection steps. Sonication at 40°C for 10–15 minutes improves dissolution. Avoid aqueous buffers until final deprotection .
Advanced Research Questions
Q. How can researchers minimize racemization during the incorporation of this compound into peptide chains?
Racemization occurs via base-catalyzed enolization. Mitigation strategies include:
- Using coupling reagents like HATU or PyBOP instead of carbodiimides (e.g., DCC).
- Maintaining reaction temperatures below 0°C.
- Monitoring with chiral HPLC post-synthesis to quantify D/L ratios. Adjust coupling time and base concentration (e.g., DIEA) iteratively .
Q. What experimental approaches resolve contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?
Contradictions may arise from residual solvents, isotopic patterns, or dynamic stereochemistry. Steps to address this:
- Repeat under anhydrous conditions to exclude solvent artifacts.
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm structure.
- High-resolution MS (HRMS) : Resolve isotopic clusters to rule out impurities.
- X-ray crystallography : If crystals are obtainable, this provides unambiguous confirmation .
Q. How can computational modeling improve the design of experiments involving this compound?
Molecular dynamics (MD) simulations can predict:
- Solubility : Solvent interaction parameters in DMF/DCM mixtures.
- Stability : Free energy landscapes for protecting group cleavage under acidic conditions.
- Coupling efficiency : Transition-state modeling for amide bond formation with different reagents. Pair computational results with empirical validation (e.g., kinetic studies) .
Q. What are the implications of the DL-configuration in this compound for studying peptide conformational dynamics?
The racemic mixture (DL) allows comparative studies of diastereomeric peptide folding. Techniques include:
- Circular Dichroism (CD) : Compare α-helix/β-sheet propensity between D- and L-forms.
- Solid-state NMR : Probe backbone torsion angles in crystalline vs. solution states.
- MD simulations : Analyze free-energy barriers to conformational transitions .
Methodological Frameworks for Rigorous Research
- PICO Framework : Use to structure studies on the compound’s efficacy in peptide coupling (Population: synthetic peptides; Intervention: this compound; Comparison: other protecting groups; Outcome: yield/purity) .
- FINER Criteria : Ensure questions are Feasible (e.g., access to NMR/MS), Interesting (novel protecting group strategies), Novel (addressing racemization gaps), Ethical (safe disposal of AgNO₃), and Relevant (applications in antimicrobial peptide design) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
